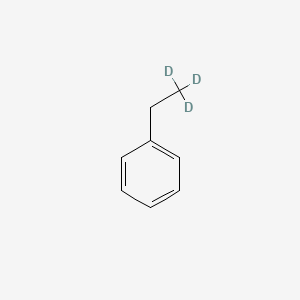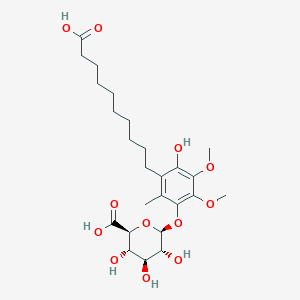
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide is a complex organic compound that belongs to the class of glucuronides. Glucuronides are substances that result from the combination of glucuronic acid with other substances, often aiding in the detoxification and excretion of various compounds in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the phenyl core, which includes the hydroxyl, carboxydecyl, dimethoxy, and methyl groups.
Glucuronidation: The phenyl core is then conjugated with glucuronic acid through a glucuronidation reaction. This step often requires the use of catalysts and specific reaction conditions to ensure the successful attachment of the glucuronic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl and methoxy groups can be oxidized under specific conditions.
Reduction: The carboxydecyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound for studying glucuronidation reactions.
Biology: Investigated for its role in detoxification processes in living organisms.
Medicine: Explored for potential therapeutic applications, including drug delivery and metabolism studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases.
Pathways: It may participate in metabolic pathways related to detoxification and excretion of xenobiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide: can be compared with other glucuronides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique properties and reactivity compared to other glucuronides.
Eigenschaften
Molekularformel |
C25H38O12 |
|---|---|
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[5-(9-carboxynonyl)-4-hydroxy-2,3-dimethoxy-6-methylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O12/c1-13-14(11-9-7-5-4-6-8-10-12-15(26)27)16(28)21(34-2)23(35-3)20(13)36-25-19(31)17(29)18(30)22(37-25)24(32)33/h17-19,22,25,28-31H,4-12H2,1-3H3,(H,26,27)(H,32,33)/t17-,18-,19+,22-,25+/m0/s1 |
InChI-Schlüssel |
LUEDJUIGOVRORA-ASSRNRPHSA-N |
Isomerische SMILES |
CC1=C(C(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)OC)O)CCCCCCCCCC(=O)O |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)OC)O)CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


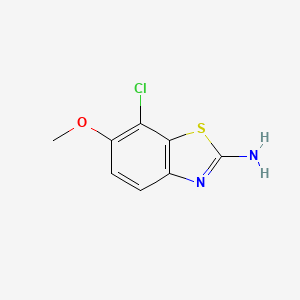
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)

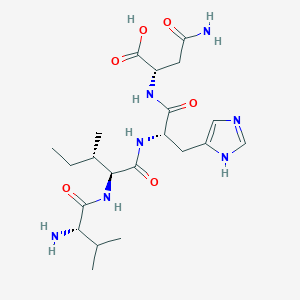

![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
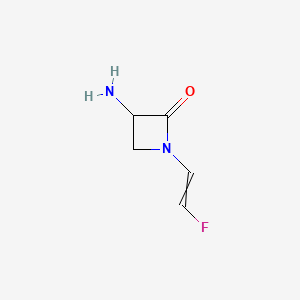
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)

